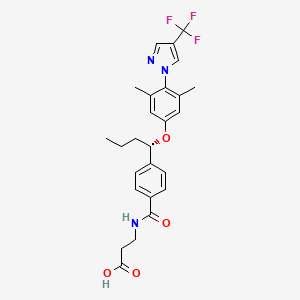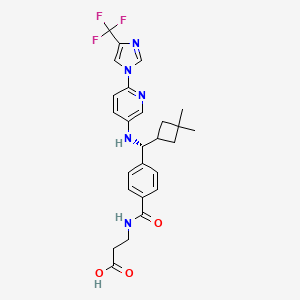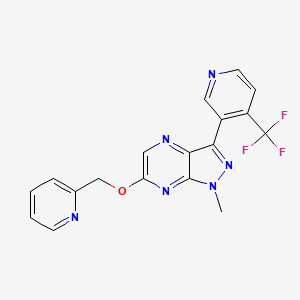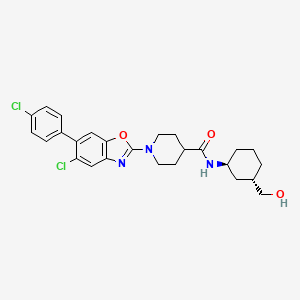
PF 4693627
Overview
Description
PF 4693627 is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoxazole ring, a piperidine ring, and a cyclohexyl group, making it a unique molecule with interesting chemical properties.
Mechanism of Action
- By inhibiting mPGES-1, PF-4693627 reduces the production of PGE2, which is associated with inflammation caused by conditions like osteoarthritis (OA) and rheumatoid arthritis (RA) .
- The compound achieves this by disrupting the catalytic function of mPGES-1, which normally converts PGH2 to PGE2 .
- By inhibiting mPGES-1, PF-4693627 disrupts this pathway, resulting in decreased PGE2 levels and dampened inflammatory responses .
- At the molecular and cellular levels, this translates to less activation of inflammatory pathways and reduced pain and swelling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
PF-4693627 interacts with the enzyme mPGES-1, inhibiting its activity . This enzyme is involved in the synthesis of prostaglandin E (PGE), a lipid compound that plays a key role in mediating inflammatory responses . By inhibiting mPGES-1, PF-4693627 can reduce the production of PGE, thereby potentially mitigating inflammation .
Cellular Effects
In cellular processes, PF-4693627 has been shown to inhibit the synthesis of PGE in human whole blood cells stimulated by lipopolysaccharide (LPS), a bacterial endotoxin . This suggests that PF-4693627 may influence cell function by modulating cell signaling pathways related to inflammation .
Molecular Mechanism
At the molecular level, PF-4693627 exerts its effects by binding to mPGES-1 and inhibiting its activity . This prevents the conversion of prostaglandin H2 (PGH2) to PGE, thereby reducing the levels of PGE, a potent mediator of inflammation .
Dosage Effects in Animal Models
In animal models, PF-4693627 administered orally at a dosage of 10 mg/kg has been shown to inhibit 63% of PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation .
Metabolic Pathways
PF-4693627 is involved in the prostaglandin synthesis pathway, where it interacts with the enzyme mPGES-1 . By inhibiting mPGES-1, PF-4693627 can affect the metabolic flux of the prostaglandin synthesis pathway and alter the levels of its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF 4693627 involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
PF 4693627 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
PF 4693627 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and piperidinecarboxamide analogs. Examples include:
- 4-chlorophenyl isocyanide
- 4-chlorobenzenethiol
- 4-chlorobenzyl chloride
Uniqueness
PF 4693627 is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNPVKDQXLYHO-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PF-4693627?
A1: PF-4693627 acts as a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). [] While the provided abstract doesn't delve into the specific interactions, inhibiting mPGES-1 is known to disrupt the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This suggests that PF-4693627 likely exerts its anti-inflammatory effects by reducing PGE2 levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


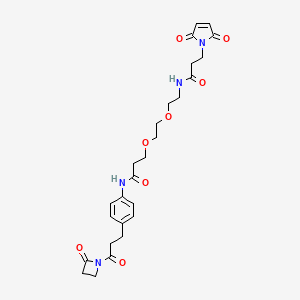
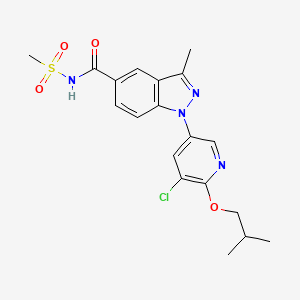
![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
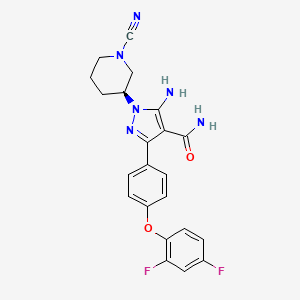
![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)
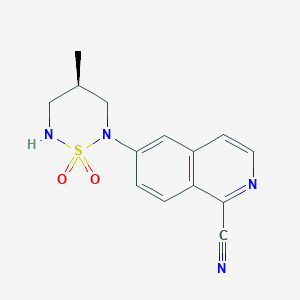
![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
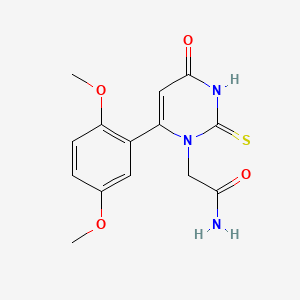
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
